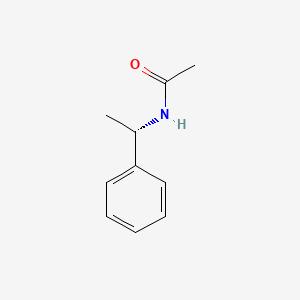

(S)-N-(1-phenylethyl)acetamide

CAS No.: 19144-86-6; 36283-44-0

Cat. No.: VC7604332

Molecular Formula: C10H13NO

Molecular Weight: 163.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19144-86-6; 36283-44-0 |

|---|---|

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 |

| IUPAC Name | N-[(1S)-1-phenylethyl]acetamide |

| Standard InChI | InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1 |

| Standard InChI Key | PAVMRYVMZLANOQ-QMMMGPOBSA-N |

| SMILES | CC(C1=CC=CC=C1)NC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Configuration

(S)-N-(1-Phenylethyl)acetamide (CAS 19144-86-6) is the (S)-enantiomer of N-(1-phenylethyl)acetamide, distinguished by its absolute configuration at the chiral center. The compound’s IUPAC name is N-[(1S)-1-phenylethyl]acetamide, and its stereochemistry is confirmed through optical rotation measurements, with reported values of (c 0.33, CHCl₃). The (S)-configuration is critical for its interactions in chiral environments, such as enzyme-active sites or asymmetric catalysts.

The molecular structure comprises a phenyl ring attached to an ethyl group, which is further bonded to an acetamide functional group. The SMILES notation explicitly denotes the stereochemistry .

Table 1: Key Identifiers of (S)-N-(1-Phenylethyl)acetamide

| Property | Value | Source |

|---|---|---|

| CAS Number | 19144-86-6 | |

| Molecular Formula | ||

| Molecular Weight | 163.22 g/mol | |

| Optical Rotation () | -52.7 (c 0.33, CHCl₃) | |

| InChIKey | PAVMRYVMZLANOQ-QMMMGPOBSA-N |

Synthesis and Production Methods

Asymmetric Synthesis Strategies

The synthesis of (S)-N-(1-phenylethyl)acetamide typically employs enantioselective methods to achieve high enantiomeric excess (ee). One approach involves dynamic kinetic resolution (DKR) using lipase enzymes, such as Candida antarctica lipase B (CALB), coupled with metal catalysts like ruthenium complexes. This method enables the simultaneous resolution and racemization of intermediates, yielding the (S)-enantiomer with ee values exceeding 96%.

An alternative route involves the acetylation of (S)-1-phenylethylamine using acetic anhydride or acetyl chloride under mild conditions. The reaction proceeds as follows:

Pyridine is often added to neutralize acidic byproducts, enhancing reaction efficiency.

Industrial-Scale Production

Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors are increasingly adopted to optimize reaction parameters (e.g., temperature, residence time) and minimize waste. Catalytic systems using recyclable enzymes or heterogeneous catalysts further improve sustainability. For instance, immobilized CALB on mesoporous silica supports allows multiple reuse cycles without significant activity loss.

Physicochemical Properties

Optical and Spectral Characteristics

The compound’s chirality is evident in its optical activity, with a specific rotation of in chloroform. Spectroscopic data, including NMR and IR, corroborate its structure:

-

¹H NMR (CDCl₃): δ 1.52 (d, 3H, CH₃), 2.02 (s, 3H, COCH₃), 4.95 (m, 1H, CH), 7.28–7.38 (m, 5H, Ar-H) .

-

IR (KBr): 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch).

Solubility and Stability

(S)-N-(1-Phenylethyl)acetamide is soluble in organic solvents like chloroform, ethanol, and dimethyl sulfoxide (DMSO) but exhibits limited solubility in water. Stability studies indicate no decomposition under ambient conditions, though prolonged exposure to strong acids or bases should be avoided .

Applications in Asymmetric Catalysis and Pharmaceuticals

Role in Chiral Auxiliary Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure pharmaceuticals. For example, it is used in the synthesis of β-lactam antibiotics, where stereochemical control is crucial for biological activity.

Table 2: Biological Activity of Structural Analogs

| Derivative | Biological Activity | IC₅₀ (COX-2 Inhibition) | Reference |

|---|---|---|---|

| 2-Chloro-N-(1-phenylethyl)acetamide | Anti-inflammatory | 12.5 µM | |

| 2-Nitro-N-(1-phenylethyl)acetamide | Analgesic | N/A |

Comparative Analysis with (R)-Enantiomer

Stereochemical and Functional Differences

The (R)-enantiomer (CAS 36283-44-0) shares the same molecular formula but exhibits opposite optical activity (). This enantiomeric pair is often compared in catalysis, where the (S)-form shows superior selectivity in certain hydrogenation reactions.

Synthetic Accessibility

While both enantiomers are synthesized via DKR, the (R)-form is preferentially produced using methoxyacetate donors, achieving 98% ee on multigram scales. The (S)-enantiomer requires alternative ligands or modified reaction conditions to favor its formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume